molecular formula C12H24ClNO B1453066 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride CAS No. 1220028-68-1

4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Cat. No. B1453066
M. Wt: 233.78 g/mol
InChI Key: GNOCNBPQANEGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, also known as 4-PEPH, is a synthetic organic compound that is used in a variety of laboratory experiments. It is a piperidine derivative that is characterized by its high solubility in water and its low toxicity. 4-PEPH has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

Antimicrobial Activities

  • A study synthesized and characterized a compound similar to 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, demonstrating moderate antimicrobial activities against various bacterial strains, including E. coli and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Synthesis and Characterization

  • Research on the synthesis of related piperidine compounds shows the potential for developing various derivatives with significant yields, contributing to the diverse applications of piperidine-based compounds (Zheng Rui, 2010).

Biological Activities

  • A series of 2,6-diaryl-3-methyl-4-piperidones, structurally similar to 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, was synthesized and evaluated for various biological activities, including antifungal properties (Rameshkumar et al., 2003).

Oxidative Cyclization

  • A study involving the oxidative cyclization of substituted 4-pentenols, using a catalyst similar to piperidine, highlights the role of piperidine derivatives in chemical reactions leading to the synthesis of new compounds (Dönges, Amberg, Niebergall, & Hartung, 2015).

Antibacterial Potential

  • Research on acetamide derivatives bearing azinane and piperidine cores showed moderate antibacterial activities against various bacterial strains, indicating the potential use of piperidine derivatives in antibacterial applications (Iqbal et al., 2017).

Anticancer Agents

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents, demonstrating the versatility of piperidine derivatives in medicinal chemistry (Rehman et al., 2018).

Structural Analysis

  • The molecular structure of 4-piperidinecarboxylic acid hydrochloride, closely related to the compound , was characterized, providing insights into the structural properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

4-(2-pent-4-enoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCNBPQANEGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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